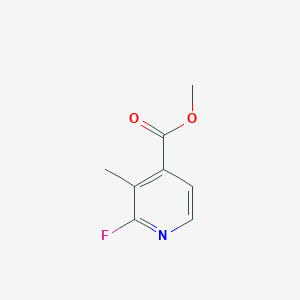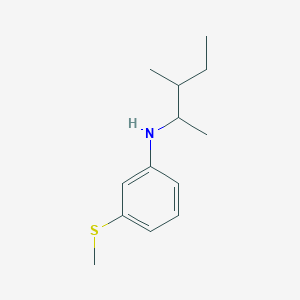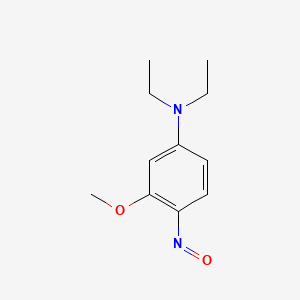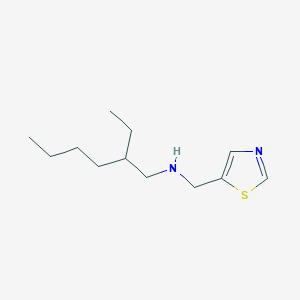
(2R)-2-amino-3-methyl-N-(oxolan-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3-methyl-N-(oxolan-3-yl)butanamide is a compound with a unique structure that includes an amino group, a methyl group, and an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-methyl-N-(oxolan-3-yl)butanamide typically involves the reaction of 3-methyl-2-aminobutanoic acid with oxolan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as crystallization and recrystallization are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-3-methyl-N-(oxolan-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted oxolane derivatives.
Applications De Recherche Scientifique
(2R)-2-amino-3-methyl-N-(oxolan-3-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for protein binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-3-methyl-N-(oxolan-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with cellular signaling pathways, influencing gene expression and cellular responses.
Comparaison Avec Des Composés Similaires
(2R)-2-amino-3-methyl-N-(oxolan-3-yl)butanamide can be compared with other similar compounds such as:
(2R)-2-amino-3-methylbutanamide: Lacks the oxolane ring, resulting in different chemical and biological properties.
(2R)-2-amino-N-(oxolan-3-yl)butanamide: Similar structure but without the methyl group, leading to variations in reactivity and applications.
(2R)-2-amino-3-methyl-N-(tetrahydrofuran-3-yl)butanamide:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct properties and applications compared to its analogs.
Propriétés
Formule moléculaire |
C9H18N2O2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
(2R)-2-amino-3-methyl-N-(oxolan-3-yl)butanamide |
InChI |
InChI=1S/C9H18N2O2/c1-6(2)8(10)9(12)11-7-3-4-13-5-7/h6-8H,3-5,10H2,1-2H3,(H,11,12)/t7?,8-/m1/s1 |
Clé InChI |
MXBZQTQZYFOYLX-BRFYHDHCSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)NC1CCOC1)N |
SMILES canonique |
CC(C)C(C(=O)NC1CCOC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP](/img/structure/B12089616.png)



![4-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12089640.png)

![Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester](/img/structure/B12089650.png)
![2-Mercaptobenzo[D]oxazole-7-carboxylic acid](/img/structure/B12089656.png)
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]-](/img/structure/B12089657.png)
![4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B12089658.png)

![20-(3-chloropropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B12089668.png)

